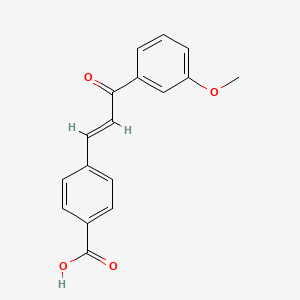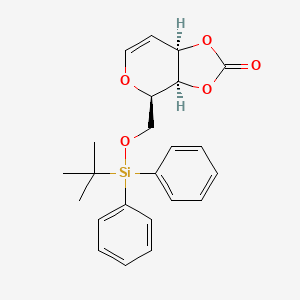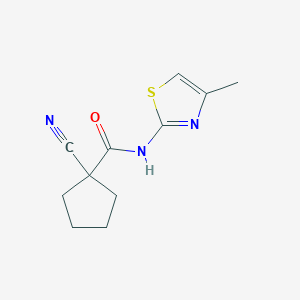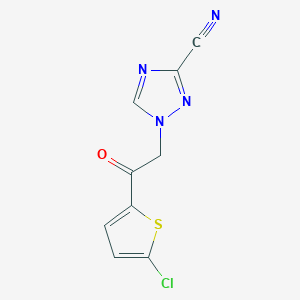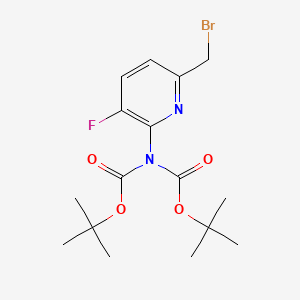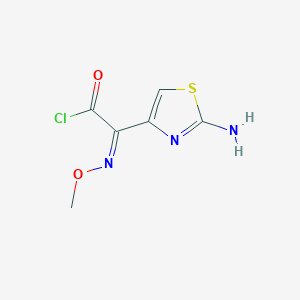![molecular formula C30H22O12S4 B14902342 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is an organosulfur compound with a complex aromatic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of multiple sulfonic acid groups attached to a phenyl ring, making it highly soluble in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves multiple steps, including sulfonation and coupling reactions. One common method involves the sulfonation of a precursor aromatic compound using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties.
4-methylbenzenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used in similar applications.
5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: A sulfonated porphyrin with unique aggregation properties and applications in catalysis and structural studies.
Uniqueness
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its highly substituted aromatic structure and multiple sulfonic acid groups, which confer distinct chemical properties and a wide range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C30H22O12S4 |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H22O12S4/c31-43(32,33)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)45(37,38)39)30(22-7-15-26(16-8-22)46(40,41)42)18-28(27)20-3-11-24(12-4-20)44(34,35)36/h1-18H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
Clé InChI |
WSGVFBIGKPEARC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
